molecular formula C17H16ClNO3S B5865391 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B5865391
M. Wt: 349.8 g/mol
InChI Key: KJMBOVSZBHUXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as CBDA, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood. However, it has been suggested that this compound may interact with the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, and appetite. This compound may also interact with other receptors in the body, such as the 5-HT1A receptor, which is involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been found to have anti-oxidant effects by reducing oxidative stress in cells. In addition, this compound has been found to have anti-cancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One direction is to investigate its potential use in treating neurological disorders such as epilepsy and multiple sclerosis. Another direction is to investigate its potential use in treating skin disorders such as psoriasis and acne. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors in the body. Finally, research is needed to develop new methods for synthesizing this compound and to improve its solubility in water.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential therapeutic applications. Its synthesis method has been investigated, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and it has potential in treating neurological and skin disorders. Further research is needed to fully understand the mechanism of action of this compound and to develop new methods for synthesizing and administering it.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been achieved using several methods. One method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-ylacetic acid to form this compound. Another method involves the reaction of 4-chlorobenzyl chloride with sodium thioacetate to form 4-chlorobenzyl thioacetate, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-ylacetic acid to form this compound.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been investigated for its potential use in treating neurological disorders such as epilepsy and multiple sclerosis. In addition, this compound has been found to have potential in treating skin disorders such as psoriasis and acne.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c18-13-3-1-12(2-4-13)10-23-11-17(20)19-14-5-6-15-16(9-14)22-8-7-21-15/h1-6,9H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMBOVSZBHUXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.